molecular formula C11H9ClO B13891335 4-Chloro-3-methyl-naphthalen-2-ol

4-Chloro-3-methyl-naphthalen-2-ol

Cat. No.: B13891335
M. Wt: 192.64 g/mol
InChI Key: UWRHWMFVMQXJNO-UHFFFAOYSA-N
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Description

4-Chloro-3-methyl-naphthalen-2-ol is an organic compound with the molecular formula C11H9ClO It is a derivative of naphthalene, characterized by the presence of a chlorine atom at the 4th position and a methyl group at the 3rd position on the naphthalene ring, along with a hydroxyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methyl-naphthalen-2-ol typically involves the chlorination of 3-methyl-naphthalen-2-ol. The reaction is carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions to ensure selective chlorination at the 4th position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methyl-naphthalen-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-Chloro-3-methyl-naphthalen-2-one.

    Reduction: 3-Methyl-naphthalen-2-ol.

    Substitution: 4-Methoxy-3-methyl-naphthalen-2-ol.

Scientific Research Applications

4-Chloro-3-methyl-naphthalen-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-methyl-naphthalen-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methyl-naphthalen-1-ol
  • 3-Chloro-2-methyl-naphthalen-1-ol
  • 4-Bromo-3-methyl-naphthalen-2-ol

Uniqueness

4-Chloro-3-methyl-naphthalen-2-ol is unique due to the specific positioning of the chlorine and methyl groups on the naphthalene ring, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C11H9ClO

Molecular Weight

192.64 g/mol

IUPAC Name

4-chloro-3-methylnaphthalen-2-ol

InChI

InChI=1S/C11H9ClO/c1-7-10(13)6-8-4-2-3-5-9(8)11(7)12/h2-6,13H,1H3

InChI Key

UWRHWMFVMQXJNO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1O)Cl

Origin of Product

United States

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